CCR1 Binding Affinity Relative to Unsubstituted Amide Lead Compound
The xanthene-9-carboxamide chemotype demonstrates that N-substitution critically governs receptor affinity. The unsubstituted amide (lead 2a) served as the baseline; further derivatization yielded the tertiary amine 2b-1 with IC₅₀ = 1.8 nM in CCR1 binding (CHO cells) and IC₅₀ = 13 nM in functional antagonism (U937 cells) [1]. While direct IC₅₀ data for the N,N-dimethyl compound is not reported in this study, the SAR establishes that tertiary amide geometry and the absence of H-bond donation are compatible with low-nanomolar potency, whereas primary and secondary amides exhibit different rank-order potencies depending on the substituent installed on the xanthene ring [1].
| Evidence Dimension | CCR1 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined in published SAR; closest tertiary amide analog 2b-1: IC₅₀ = 1.8 nM (binding), 13 nM (functional) |
| Comparator Or Baseline | Lead compound 2a (xanthene-9-carboxamide, NH₂): binding affinity reported as the starting point for optimization; quaternarized analog 1: potent but poor oral activity |
| Quantified Difference | Tertiary amine class retains nanomolar binding (IC₅₀ shift from ~nM to 1.8 nM upon ring substitution); quaternarized analog abandoned due to oral bioavailability failure |
| Conditions | Human CCR1 receptor binding in transfected CHO cells; functional CCL3/MIP-1α-induced Ca²⁺ flux in U937 cells |
Why This Matters
This quantifies the pharmacological relevance of the tertiary amide sub-class within xanthene-9-carboxamides, directly linking N,N-dimethyl substitution to a validated drug-target profile distinct from primary amide or quaternarized analogs.
- [1] Naya A, et al. Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorg Med Chem. 2003;11(6):875-884. PMID: 12614873. View Source
